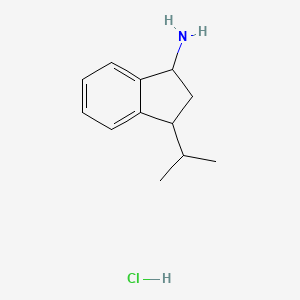![molecular formula C9H14N2S B13309628 (2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound with the molecular formula C9H14N2S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an amine group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-methylprop-2-en-1-amine with 1-(1,3-thiazol-2-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the compound. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can lead to various biological effects, including antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropan-1-amine: A simpler amine with similar reactivity but lacking the thiazole ring.
1-(1,3-Thiazol-2-yl)ethanone: Contains the thiazole ring but lacks the amine group.
Thiazole: The parent compound of the thiazole ring system.
Uniqueness
(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to the combination of the thiazole ring and the amine group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2S/c1-7(2)6-11-8(3)9-10-4-5-12-9/h4-5,8,11H,1,6H2,2-3H3 |
Clave InChI |
OECHEHPIMPIATQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)NCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


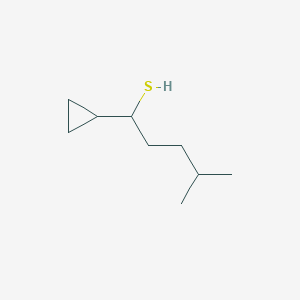
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)
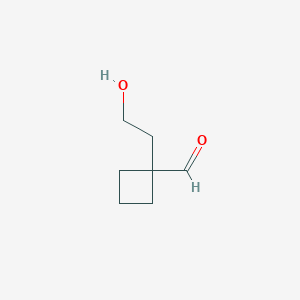

![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)
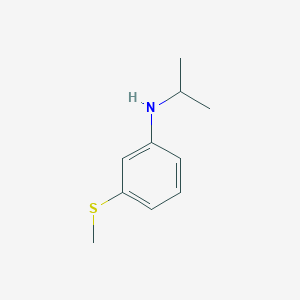
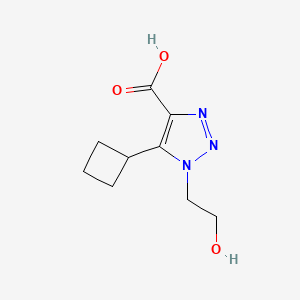
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
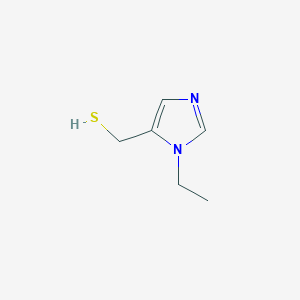
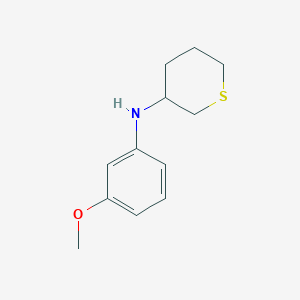
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
